molecular formula C4H8N4O B14745832 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole CAS No. 2937-92-0

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole

Katalognummer: B14745832
CAS-Nummer: 2937-92-0
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: KOWTYQYOWJJZRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

2937-92-0

Molekularformel

C4H8N4O

Molekulargewicht

128.13 g/mol

IUPAC-Name

2-N,5-N-dimethyl-1,3,4-oxadiazole-2,5-diamine

InChI

InChI=1S/C4H8N4O/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8)

InChI-Schlüssel

KOWTYQYOWJJZRX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NN=C(O1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.